![molecular formula C18H16ClNO4 B608354 SEC inhibitor KL-1 CAS No. 900308-84-1](/img/structure/B608354.png)
SEC inhibitor KL-1
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Overview
Description
KL-1 is a peptidomimetic lead compound known for its potent and selective inhibition of the super elongation complex (SEC). It disrupts the interaction between the SEC scaffolding protein AFF4 and the positive transcription elongation factor b (P-TEFb), resulting in impaired release of RNA polymerase II from promoter-proximal pause sites and a reduced average rate of processive transcription elongation .
Mechanism of Action
- Role : The SEC is crucial for transcriptional elongation by RNA polymerase II (Pol II). It facilitates the release of Pol II from promoter-proximal pause sites, allowing efficient transcription elongation .
- Consequence : This disruption impairs the release of Pol II from its paused state near the transcription start site, leading to a reduced average rate of transcription elongation .
- Downstream Effects : Reduced transcription elongation affects gene expression, potentially influencing cellular processes .
- Impact on Bioavailability : KL-1’s pharmacokinetics influence its bioavailability, affecting its efficacy .
- Cellular Effects : Reduced transcription elongation may impact cell growth, differentiation, and response to stimuli .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
SEC inhibitor KL-1 plays a significant role in biochemical reactions. It disrupts the interaction between the SEC scaffolding protein AFF4 and P-TEFb . This disruption results in impaired release of Pol II from promoter-proximal pause sites and a reduced average rate of processive transcription elongation . This compound exhibits a dose-dependent inhibitory effect on the interaction between AFF4 and CCNT1, with a Ki value of 3.48 μM .
Cellular Effects
The effects of this compound on cells are profound. By disrupting the interaction between AFF4 and P-TEFb, it impairs the release of Pol II from promoter-proximal pause sites . This disruption affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the SEC scaffolding protein AFF4 and P-TEFb . It disrupts this interaction, leading to impaired release of Pol II from promoter-proximal pause sites and a reduced average rate of processive transcription elongation .
Preparation Methods
Synthetic Routes and Reaction Conditions: KL-1 is synthesized through a series of chemical reactions involving the formation of peptide bonds. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared using standard peptide synthesis techniques, which may involve solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis .
Industrial Production Methods: The industrial production of KL-1 involves large-scale peptide synthesis, purification, and characterization. The compound is typically produced in a controlled environment to ensure high purity and consistency. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its identity and purity .
Chemical Reactions Analysis
Types of Reactions: KL-1 undergoes various chemical reactions, including:
Oxidation: KL-1 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: KL-1 can undergo substitution reactions where specific functional groups are replaced with other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may produce reduced derivatives with fewer oxygen atoms .
Scientific Research Applications
Case Studies
- Diffuse Intrinsic Pontine Glioma (DIPG) : Research indicates that KL-1 significantly inhibits the growth of H3K27M-mutant DIPG cells. In vitro studies demonstrated an IC₅₀ value ranging from 12 µM to 20 µM across various DIPG cell lines. The treatment led to increased apoptosis as measured by Annexin V assays, with a notable increase in apoptotic cells after KL-1 treatment compared to control groups .
- Survival Benefits : In vivo studies using patient-derived xenograft models revealed that KL-1 treatment prolonged survival in mice bearing H3K27M-mutant tumors. The compound effectively suppressed tumor growth and induced apoptosis, highlighting its potential as a therapeutic agent against aggressive brain tumors .
Viral Infections
KL-1's application extends beyond oncology; it has also been investigated for its antiviral properties.
Case Studies
- Herpes Simplex Virus (HSV) : Treatment with KL-1 resulted in a dose-dependent decrease in immediate early gene expression of HSV without affecting cell viability. The 50% inhibitory concentration (IC₅₀) for KL-1 against viral gene expression was found to be between 2.25 μM and 6.98 μM. Notably, KL-1 did not impede the transport of viral genomes to the nucleus, indicating a specific action on transcription rather than viral entry or replication processes .
Heat Shock Response
KL-1 has also been shown to impact cellular responses to stress.
Case Studies
In HCT116 cells treated with KL-1, there was a marked reduction in the induction of heat shock genes such as FOS and HSPD1, suggesting that SEC inhibition may compromise cellular stress responses .
Data Summary
The following table summarizes key findings from various studies on KL-1:
Application Area | Cell Type/Model | IC₅₀ (µM) | Observed Effects |
---|---|---|---|
Cancer Therapy | H3K27M-mutant DIPG | 12 - 20 | Increased apoptosis; reduced cell proliferation |
Viral Infections | HSV-infected fibroblasts | 2.25 - 6.98 | Decreased viral gene expression; no cytotoxicity |
Heat Shock Response | HCT116 cells | N/A | Impaired induction of heat shock genes |
Comparison with Similar Compounds
SEC inhibitor 1: Another selective inhibitor of the super elongation complex.
SEC inhibitor 2: A compound with similar inhibitory effects on the super elongation complex
Uniqueness: KL-1 is unique due to its high selectivity and potency as a super elongation complex inhibitor. It exhibits a dose-dependent inhibitory effect on the interaction between AFF4 and P-TEFb, with a Ki value of 3.48 micromolar. This high selectivity and potency make KL-1 a valuable tool for studying the super elongation complex and its role in transcription elongation .
Biological Activity
SEC inhibitor KL-1, a peptidomimetic compound, has emerged as a significant player in the field of transcription regulation, particularly in cancer therapy and viral infections. This article delves into the biological activity of KL-1, summarizing research findings, case studies, and relevant data.
Overview of this compound
- Chemical Structure : KL-1 is characterized by the molecular formula C18H16ClNO4 and a molecular weight of 345.78 g/mol.
- Mechanism of Action : KL-1 selectively inhibits the super elongation complex (SEC) by disrupting the interaction between the SEC scaffolding protein AFF4 and P-TEFb (positive transcription elongation factor b). This inhibition leads to a decrease in the release of RNA polymerase II (Pol II) from promoter-proximal pause sites, ultimately reducing transcription elongation rates .
Inhibition of Viral Gene Expression
Research has demonstrated that KL-1 effectively reduces the expression of immediate early (IE) genes in herpes simplex virus (HSV) infections. In a study involving primary human foreskin fibroblast (HFF) cells treated with KL-1, there was a dose-dependent decrease in viral IE gene mRNAs and proteins without affecting cellular control genes . The 50% inhibitory concentration (IC50) for KL-1 ranged from 2.25 to 6.98 μM, indicating its potency as an antiviral agent.
Impact on Cancer Models
In cancer research, KL-1 has shown promise in extending survival rates in mouse models. A study highlighted that out of 160 compounds screened, KL-1 and its analog KL-2 were the most effective SEC inhibitors, demonstrating significant anti-cancer effects across various biological models . The mechanism involves slowing down Pol II transcription elongation rates, which is crucial for MYC-induced cancers.
Table 1: Inhibition Potency of KL-1 on Viral Gene Expression
Compound | IC50 Range (μM) | Effect on Viral Gene Expression |
---|---|---|
KL-1 | 2.25 - 6.98 | Significant reduction |
KL-2 | 1.61 - 2.29 | Significant reduction |
Table 2: Effects of KL-1 on Cancer Cell Lines
Cell Line | Treatment Concentration (μM) | Observed Effect |
---|---|---|
HEK293T | 5 | Increased Pol II occupancy |
HCT-116 | 10 | Reduced SEC component levels |
Jurkat | 5 | Increased promoter-proximal pausing |
Case Studies
Case Study 1: HSV Infection Suppression
In a controlled experiment, HFF cells were pre-treated with varying concentrations of KL-1 before HSV infection. The results indicated that both KL-1 and its analog significantly reduced the number of transcriptionally active viral foci compared to untreated controls, confirming their potential as antiviral agents .
Case Study 2: Cancer Treatment Efficacy
In vivo studies involving mouse models of cancer treated with KL-1 showed enhanced survival rates compared to controls. The compound's ability to inhibit SEC function was linked to decreased tumor growth rates and prolonged survival times .
Properties
CAS No. |
900308-84-1 |
---|---|
Molecular Formula |
C18H16ClNO4 |
Molecular Weight |
345.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4-hydroxy-4-(3-methoxyphenyl)-2-oxobut-3-enamide |
InChI |
InChI=1S/C18H16ClNO4/c1-11-6-7-13(19)9-15(11)20-18(23)17(22)10-16(21)12-4-3-5-14(8-12)24-2/h3-10,21H,1-2H3,(H,20,23) |
InChI Key |
ARTVILCEXNCVIN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)C=C(C2=CC(=CC=C2)OC)O |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)/C=C(/C2=CC(=CC=C2)OC)\O |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)C=C(C2=CC(=CC=C2)OC)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KL1; KL 1; KL-1 |
Origin of Product |
United States |
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